molecular formula C6H11ClN2O3 B1429126 2-Oxo-1-piperazineacetic acid HCl CAS No. 32705-76-3

2-Oxo-1-piperazineacetic acid HCl

Cat. No. B1429126
CAS RN: 32705-76-3
M. Wt: 194.61 g/mol
InChI Key: IAEZITXTYAGVHD-UHFFFAOYSA-N
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Description

2-Oxo-1-piperazineacetic acid HCl, also known as alpha-ketopiperazine or AKP, is a small molecule. It has a CAS Number of 32705-76-3 and a molecular weight of 194.62 .


Synthesis Analysis

The synthesis of piperazine derivatives, which could potentially include 2-Oxo-1-piperazineacetic acid HCl, has seen recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1-piperazineacetic acid HCl is represented by the linear formula C6H11ClN2O3 . The InChI code for this compound is 1S/C6H10N2O3.ClH/c9-5-3-7-1-2-8(5)4-6(10)11;/h7H,1-4H2,(H,10,11);1H .

Scientific Research Applications

Biological Research: Neurotransmitter Modulation

2-Oxo-1-piperazineacetic acid HCl: is utilized in biological research for its potential role in modulating neurotransmitter activity. Piperazine derivatives are known to interact with neurotransmitter systems, which can be valuable in studying neurological disorders and developing treatments. This compound may serve as a precursor or an intermediate in synthesizing molecules that target neurotransmitter receptors or transporters, aiding in the understanding of synaptic transmission and neuronal communication .

Chemistry: Synthesis of Piperidine Derivatives

In the field of chemistry, 2-Oxo-1-piperazineacetic acid HCl is a key starting material for synthesizing various piperidine derivatives. Piperidines are significant in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound’s structure allows for intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, and piperidinones, which are crucial for drug design and development .

Medicine: Development of Pharmacological Agents

Medically, 2-Oxo-1-piperazineacetic acid HCl is explored for creating pharmacological agents. Its piperazine moiety is a common feature in many therapeutic drugs, including those with anticancer, antipsychotic, and antidepressant properties. Research into piperidine derivatives has shown promise in developing new medications with improved efficacy and reduced side effects .

Pharmacology: Drug Discovery and Evaluation

Pharmacologically, this compound is instrumental in the discovery and biological evaluation of potential drugs. The piperazine core is a versatile scaffold that can be modified to produce compounds with a wide range of biological activities. It’s particularly relevant in the synthesis of molecules that may act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators, contributing to the advancement of pharmacotherapy .

Materials Science: Organic Synthesis Building Block

In materials science, 2-Oxo-1-piperazineacetic acid HCl serves as a building block in organic synthesis. Its reactive sites enable it to be incorporated into polymers or other advanced materials that require specific functional groups for their properties. This can lead to the development of new materials with applications in biotechnology, electronics, and nanotechnology .

Environmental Science: Analytical Standard for Contaminant Detection

Lastly, in environmental science, 2-Oxo-1-piperazineacetic acid HCl can be used as an analytical standard for detecting contaminants. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy methods to identify and quantify piperazine derivatives in environmental samples, aiding in pollution monitoring and control .

properties

IUPAC Name

2-(2-oxopiperazin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.ClH/c9-5-3-7-1-2-8(5)4-6(10)11;/h7H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZITXTYAGVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-piperazineacetic acid HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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